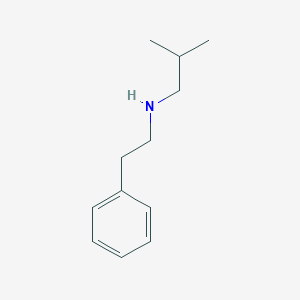

(2-Methylpropyl)(2-phenylethyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Methylpropyl)(2-phenylethyl)amine, also known as β-methylphenethylamine, is a chemical compound that belongs to the class of substituted phenethylamines. This compound is of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

科学的研究の応用

Medicinal Chemistry

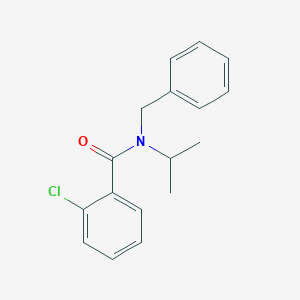

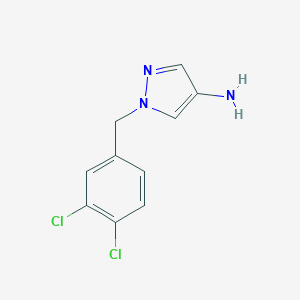

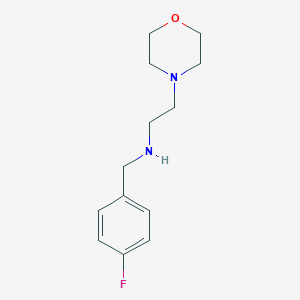

2-Phenethylamines, including derivatives like “(2-Methylpropyl)(2-phenylethyl)amine”, play a significant role in medicinal chemistry . They are used as key therapeutic targets, and are part of many medicinal chemistry hits and appealing screening compounds .

Central Nervous System Stimulant

2-Phenylethylamine is a central nervous system stimulant . It’s related to many psychoactive compounds such as the amphetamines and catecholamines .

Research on Derivatives

Chemist and psychopharmacologist Alexander Shulgin performed extensive research on 2-phenylethylamine derivatives, including 3,4-methylenedioxymethamphetamine (MDMA), best known by its street name, “ecstasy” .

Recreational Use

In addition to their prominent therapeutic applications, it’s worth mentioning the recreational use of a long list of alkaloids incorporating the 2-phenylethylamine moiety . These are often referred to as “designer drugs” , and are responsible for drug abuse-related conditions .

Natural Occurrence

2-Phenylethylamine occurs widely in nature: in animals, plants, fungi, and bacteria alike . It’s been known since at least 1890 .

Synthetic Applications

There have been new developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine . These advancements have been reviewed in the last decade .

作用機序

Target of Action

(2-Methylpropyl)(2-phenylethyl)amine is a derivative of phenethylamine . Phenethylamine has been shown to bind to human trace amine-associated receptor 1 (hTAAR1) as an agonist . The hTAAR1 is known to regulate monoamine neurotransmission .

Mode of Action

Phenethylamine, being similar to amphetamine in its action at their common biomolecular targets, releases norepinephrine and dopamine . It also appears to induce acetylcholine release via a glutamate-mediated mechanism . As a derivative, (2-Methylpropyl)(2-phenylethyl)amine may have similar interactions with its targets.

Biochemical Pathways

The biochemical pathways affected by phenethylamine involve the regulation of monoamine neurotransmission by binding to hTAAR1 and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This results in the release of norepinephrine and dopamine, which are key neurotransmitters involved in various physiological functions such as mood regulation and response to stress .

Pharmacokinetics

The pharmacokinetics of phenethylamine involve metabolism primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A . This results in the conversion of phenethylamine to phenylacetic acid . For significant concentrations to reach the brain, the dosage must be higher than for other methods of administration

Result of Action

The molecular and cellular effects of phenethylamine’s action involve the stimulation of the central nervous system . This is achieved through the release of norepinephrine and dopamine, which can lead to effects such as increased alertness, mood elevation, and increased energy levels .

特性

IUPAC Name |

2-methyl-N-(2-phenylethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-11(2)10-13-9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJFFRMEBNWEQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylpropyl)(2-phenylethyl)amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-chloro-1,3-benzodioxol-5-yl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359143.png)

![7-methyl-2-(2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359144.png)

![2-{4-nitrophenyl}-5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B359152.png)

![Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate](/img/structure/B359177.png)

![5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B359178.png)

![3,6-diamino-N-[2-[(2-chlorophenyl)methylsulfanyl]phenyl]-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B359185.png)

![[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B359196.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B359199.png)

![1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol](/img/structure/B359209.png)